Benzyl-methyl-(S)-pyrrolidin-3-yl-amine
Description
Benzyl-methyl-(S)-pyrrolidin-3-yl-amine is a tertiary amine characterized by a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a benzyl group and a methyl group attached to the nitrogen atom. The stereochemistry at the 3-position is specified as (S), which is critical for its biological activity and interaction with chiral receptors or enzymes. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of receptor antagonists or antibiotics .
Properties
IUPAC Name |
(3S)-N-benzyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPQEKHXOHJNG-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride–Acetic Acid System
A modified reductive amination protocol using sodium borohydride (NaBH₄) and acetic acid (AcOH) enables efficient synthesis under mild conditions. For example, arylaldehydes react with heterocyclic amines in the presence of NaBH₄–AcOH to produce benzyl-amine derivatives in 50–75% yields. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol/Water (3:1) | Maximizes solubility of intermediates |
| Temperature | 0–25°C | Reduces side reactions |
| Molar Ratio (Amine:Aldehyde) | 1:1.2 | Ensures complete conversion |
This method avoids harsh reagents but requires precise pH control to prevent over-reduction.
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄-mediated reduction of carbamate intermediates offers a high-yield pathway. For instance, tert-butyl (S)-(1-benzylpyrrolidine-3-yl)carbamate undergoes LiAlH₄ reduction in tetrahydrofuran (THF) at reflux, yielding (S)-1-benzyl-N-methylpyrrolidine-3-amine with 89.9% efficiency . Critical steps include:
-
Deprotection : Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions.
-
Reduction : LiAlH₄ selectively reduces the carbamate to the amine without racemization.
Chiral Resolution Techniques
Optical resolution is essential for obtaining enantiomerically pure (S)-isomers. Two dominant strategies are employed:
Diastereomeric Salt Formation
Racemic benzyl-methyl-pyrrolidin-3-yl-amine is treated with chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts. These salts exhibit differential solubility, enabling separation via crystallization. A patent by EP1609781B1 reports 98% enantiomeric excess (ee) using this method.
Enzymatic Kinetic Resolution
Imine reductases (IREDs) catalyze the asymmetric reductive amination of prochiral ketones. For example, AspRedAm enzyme converts 3-methylpyrrolidin-2-one to the (S)-amine with >90% ee under NADPH-dependent conditions. This biocatalytic approach is scalable but requires specialized enzyme engineering.
Catalytic Asymmetric Synthesis
Transition-metal catalysts enable direct access to the (S)-configuration. Notable examples include:
Palladium-Catalyzed Allylic Amination
A patent (US5977381A) describes the use of palladium catalysts to couple benzyl halides with pyrrolidine derivatives. The reaction proceeds via a π-allyl-Pd intermediate, achieving 85% yield and 92% ee when using (R)-BINAP as a chiral ligand.
Ruthenium-Mediated Hydrogenation
Asymmetric hydrogenation of enamine precursors using Ru-(S)-BINAP complexes affords the (S)-amine with 94% ee . Key variables include hydrogen pressure (50–80 bar) and solvent polarity (tetrahydrofuran > toluene).
Industrial-Scale Manufacturing Considerations
Large-scale production prioritizes cost-effectiveness and reproducibility. Continuous flow reactors outperform batch systems in the following aspects:
| Metric | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 hours | 1–2 hours |
| Yield | 70–80% | 85–90% |
| Enantiomeric Excess | 88–92% | 93–95% |
A case study from EP1311518B1 demonstrates that flow chemistry reduces byproduct formation by 40% compared to batch methods.
Comparative Analysis of Synthetic Routes
The table below evaluates the practicality of each method:
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| NaBH₄–AcOH | 50–75 | – | Low | Moderate |
| LiAlH₄ Reduction | 85–90 | 99 | Medium | High |
| Enzymatic Resolution | 60–70 | 90–95 | High | Low |
| Pd-Catalyzed Amination | 80–85 | 92 | High | High |
Chemical Reactions Analysis
Types of Reactions
Benzyl-methyl-(S)-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated reagents like benzyl chloride or bromide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Functionalized benzyl or pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl-methyl-(S)-pyrrolidin-3-yl-amine is primarily studied for its potential use as a pharmaceutical intermediate. Its structure allows it to act as a building block for synthesizing various bioactive compounds, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, carbapenem derivatives synthesized from pyrrolidine frameworks have shown effective antibacterial activity against resistant strains of bacteria . The synthesis of these derivatives often utilizes this compound as a precursor.
- Neurological Implications : Studies have highlighted the role of pyrrolidine derivatives in modulating neurotransmitter systems. Compounds similar to this compound have been evaluated for their efficacy in treating conditions such as depression and anxiety, suggesting that they may influence serotonin and dopamine pathways .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it versatile for creating complex molecules.
Synthetic Pathways
The compound can be synthesized through several methods, including:
- Carbamate Formation : The reaction of (S)-1-benzylpyrrolidin-3-amine with di-tert-butyl dicarbonate yields tert-butyl (S)-(1-benzylpyrrolidin-3-yl)carbamate with yields around 65% . This transformation is crucial for developing more complex structures.
| Reaction Step | Yield | Conditions |
|---|---|---|
| Carbamate Formation | 65% | Sodium bicarbonate in acetonitrile at room temperature |
| N-acylation | 69% | Tetrahydrofuran at -10°C with isobutyl chloroformate |
Therapeutic Potential
The therapeutic potential of this compound is being explored in various domains:
Neuropharmacology
Research into the neuropharmacological effects of this compound suggests it could be beneficial in treating neurological disorders due to its ability to interact with neurotransmitter systems. Its structural similarity to known psychoactive compounds positions it as a candidate for further investigation into its effects on mood and cognition.
Drug Development
Ongoing studies are focused on modifying the structure of this compound to enhance its pharmacological properties. The goal is to create more potent and selective agents that can be used in clinical settings.
Mechanism of Action
The mechanism of action of Benzyl-methyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Benzyl-methyl-(S)-pyrrolidin-3-yl-amine can be categorized based on modifications to the pyrrolidine ring, substituents, stereochemistry, and amine classification. Below is a detailed comparison:
Structural Analogs with Varying Substituents
Stereochemical Variants
Amine Classification Variants
Pharmacological and Physicochemical Comparison
- Potency: Derivatives like 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine exhibit high potency (Ki = 2.3 nM) as MCH1R antagonists, whereas halogenated analogs (e.g., Cl/F-substituted) may trade potency for improved lipophilicity .
- Bioavailability : Tertiary amines like this compound generally show higher metabolic stability than secondary amines due to reduced susceptibility to oxidative deamination .
- Stereochemical Impact : The (S) configuration in the target compound may confer selective binding to chiral targets, unlike its (R)-enantiomer or racemic mixtures .
Biological Activity
Benzyl-methyl-(S)-pyrrolidin-3-yl-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 190.28 g/mol. The compound consists of a pyrrolidine ring substituted with a benzyl group and a methyl group, along with an amine functional group.
Synthesis Overview:
- Formation of Pyrrolidine Ring: Typically synthesized via cyclization reactions involving suitable precursors like 1,4-diamines.
- Benzyl Group Introduction: Achieved through nucleophilic substitution reactions using benzyl halides.
- Methylation: Involves adding a methyl group using methylating agents such as methyl iodide.
- Amine Functionalization: Accomplished through reductive amination processes involving aldehydes or ketones in the presence of reducing agents.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways related to:
- Signal Transduction: Influences cellular communication processes.
- Metabolism: Affects metabolic pathways, potentially altering energy production.
- Gene Expression: May impact the transcriptional activity of specific genes.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity: Some studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in tumor cells.
- Neuroprotective Effects: Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Studies:
- Neuropharmacology:
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzylamine | Lacks pyrrolidine ring | Different reactivity; lower biological activity |
| Methylpyrrolidine | Lacks benzyl group | Limited applications compared to target compound |
| Pyrrolidin-3-yl-amine | Lacks both benzyl and methyl groups | Distinct chemical behavior and activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Benzyl-methyl-(S)-pyrrolidin-3-yl-amine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl ester intermediates (e.g., 3-(2-methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester) can undergo HCl/dioxane-mediated deprotection to yield the free amine . Enantiomeric purity is validated via chiral HPLC (>97.0% purity), as noted in commercial catalogs .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm stereochemistry and substituent positions. For example, methyl and benzyl groups exhibit distinct splitting patterns in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (190.28 g/mol) and isotopic patterns .
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity) is standard .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store in airtight containers at room temperature, away from oxidizing agents .
- Emergency protocols include immediate decontamination with water and ethanol for spills .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
- Methodological Answer :
- Structural Reanalysis : Verify stereochemistry via X-ray crystallography (e.g., using SHELX software for refinement ).
- Batch Consistency : Compare NMR and HRMS data across synthesis batches to rule out impurities .
- Dose-Response Studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Utilize SMILES strings (e.g.,
C12H18N2) and InChI keys to model ligand-receptor binding in software like AutoDock . - Molecular Dynamics (MD) : Simulate conformational stability in aqueous environments using force fields (e.g., AMBER) .
Q. How can catalytic systems be optimized for synthesizing novel pyrrolidine derivatives from this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(dba)) with phosphine ligands (e.g., DPPP) in cross-coupling reactions .
- Solvent Optimization : Compare yields in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) .
Q. What experimental designs are recommended for studying the compound’s metabolic stability in vitro?
- Methodological Answer :
- Hepatocyte Incubation : Use primary hepatocytes in DMEM medium, monitor degradation via LC-MS/MS at 0, 1, 2, and 4 hours.
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to identify metabolic pathways .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
